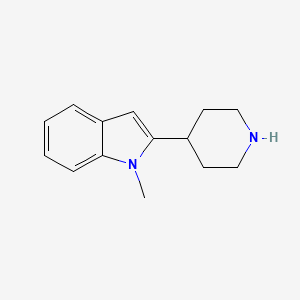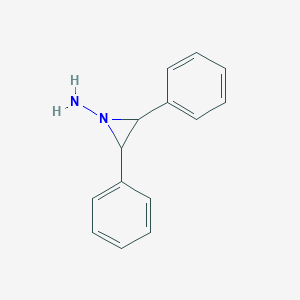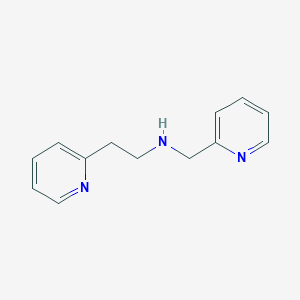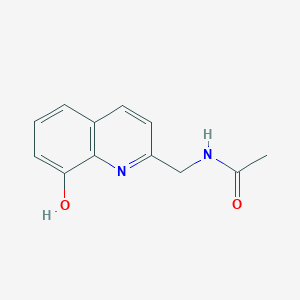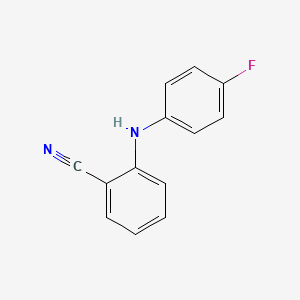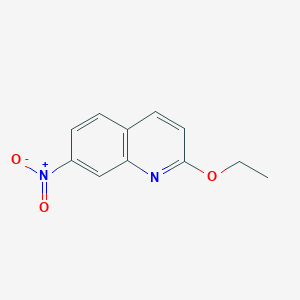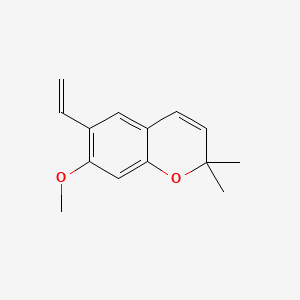![molecular formula C8H7ClN4O B15068608 2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide CAS No. 919278-53-8](/img/structure/B15068608.png)
2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Reaction with Acetylating Agents: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is then reacted with acetylating agents such as acetic anhydride or acetyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.
Cyclization: The intermediate product undergoes cyclization to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrrolo[3,2-d]pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-d]pyrimidine derivatives .
Aplicaciones Científicas De Investigación
2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly as kinase inhibitors for cancer treatment.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Chemical Biology: It serves as a tool compound in chemical biology to study various biological pathways and molecular targets.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are known for their kinase inhibitory activities and are used in similar research applications.
Uniqueness
2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group, which can influence its biological activity and selectivity compared to other similar compounds .
Propiedades
Número CAS |
919278-53-8 |
|---|---|
Fórmula molecular |
C8H7ClN4O |
Peso molecular |
210.62 g/mol |
Nombre IUPAC |
2-(4-chloropyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C8H7ClN4O/c9-8-7-5(11-4-12-8)1-2-13(7)3-6(10)14/h1-2,4H,3H2,(H2,10,14) |
Clave InChI |
GUZDXYWZPQOCGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C2=C1N=CN=C2Cl)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


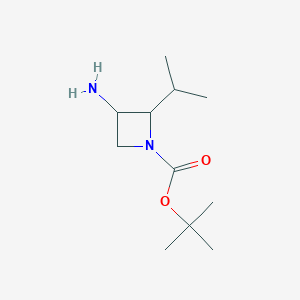
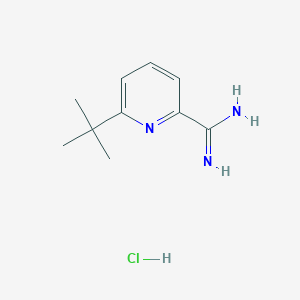
![7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B15068544.png)
![4H-Imidazo[4,5-c]pyridin-4-one hydrobromide](/img/structure/B15068549.png)
